molecular formula C21H26FNO4S2 B14860376 Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate

Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate

Cat. No.: B14860376
M. Wt: 439.6 g/mol
InChI Key: SATGPCGEPXMSHF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate is a complex organic compound that features a combination of fluorophenyl, sulfanyl, and benzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenyl sulfide and benzenesulfonamide derivatives. These intermediates are then subjected to esterification and sulfonation reactions under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-fluorophenyl)sulfanyl]acetate
  • Ethyl 4-[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(4-{[(4-fluorophenyl)sulfanyl]methyl}benzenesulfonamido)-4-methylpentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C21H26FNO4S2

Molecular Weight

439.6 g/mol

IUPAC Name

ethyl 2-[[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]sulfonylamino]-4-methylpentanoate

InChI

InChI=1S/C21H26FNO4S2/c1-4-27-21(24)20(13-15(2)3)23-29(25,26)19-11-5-16(6-12-19)14-28-18-9-7-17(22)8-10-18/h5-12,15,20,23H,4,13-14H2,1-3H3

InChI Key

SATGPCGEPXMSHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)F

Origin of Product

United States

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